molecular formula C13H15FN4O3S B7063307 N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide

N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B7063307
M. Wt: 326.35 g/mol
InChI Key: ZOGIMSMNNJNXQW-UHFFFAOYSA-N
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Description

N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research, particularly in medicinal chemistry. This compound features a unique structure combining a fluorinated aromatic ring, a morpholine moiety, and a pyrazole sulfonamide group, which contributes to its distinctive chemical properties and biological activities.

Properties

IUPAC Name

N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3S/c14-10-5-11(17-22(19,20)13-8-15-16-9-13)7-12(6-10)18-1-3-21-4-2-18/h5-9,17H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGIMSMNNJNXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)NS(=O)(=O)C3=CNN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoroaniline, undergoes a nucleophilic substitution reaction with morpholine under basic conditions to yield 3-fluoro-5-morpholin-4-ylphenylamine.

    Pyrazole Formation: The intermediate is then reacted with hydrazine and a suitable diketone to form the pyrazole ring.

    Sulfonamide Formation: Finally, the pyrazole derivative is treated with sulfonyl chloride in the presence of a base to introduce the sulfonamide group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially yielding amine derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.

    Chemical Biology: Employed as a tool compound to probe the function of specific proteins and enzymes in biological systems.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby modulating various signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells or decreased inflammation in disease models.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-5-morpholin-4-ylphenyl)-2-piperidin-3-ylpiperidine-1-carboxamide
  • 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide

Uniqueness

N-(3-fluoro-5-morpholin-4-ylphenyl)-1H-pyrazole-4-sulfonamide stands out due to its specific combination of a fluorinated aromatic ring, morpholine moiety, and pyrazole sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted research applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.

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